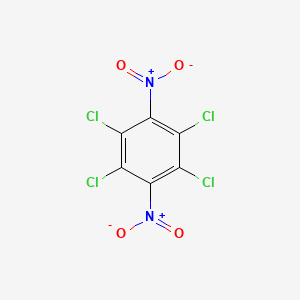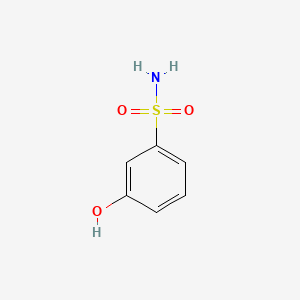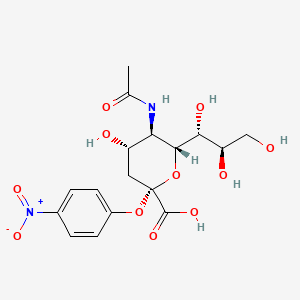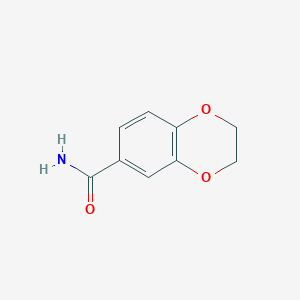
Propan-2-yl hydrazinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of Propan-2-yl hydrazinecarboxylate involves the condensation reaction of benzyl carbazate with ketones . Another synthesis method involves the reaction of benzyl carbazate with alkyl and heteroaryl ketones .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C4H10N2O2. More detailed structural information may be obtained through spectroscopic techniques such as IR, NMR, and X-ray diffraction .Physical And Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol. More detailed physical and chemical properties may be obtained from specialized databases or experimental studies .Scientific Research Applications
Catalysis and Chemical Synthesis
Propan-2-yl hydrazinecarboxylate derivatives are utilized in the synthesis and characterization of various compounds with potential antimicrobial and antitumor activities. For instance, thiosemicarbazone compounds derived from this compound exhibit promising antimicrobial properties, especially against Candida albicans, making them significant in the field of medicinal chemistry as potential antimicrobial agents (El-sisi et al., 2022). Additionally, these compounds are involved in the synthesis of aza-peptides, demonstrating their importance in drug design due to their increased resistance to proteolytic degradation and their potential for structure-activity relationship studies (Freeman, Hurevich, & Gilon, 2009).
Environmental and Biological Sensing
This compound derivatives have been explored for environmental and biological sensing applications, particularly in the detection of hydrazine, a compound with significant environmental and health implications due to its use in various industrial processes. A study reported the development of a two-photon fluorescent probing method using a NIR fluorescent chemodosimeter, which displays turn-on fluorescence and color change after cleaving an O-acetyl moiety by hydrazine, showing good selectivity and sensitivity in solution and living cells (Ma et al., 2017). This highlights the potential of this compound derivatives in developing sensitive and selective methods for hydrazine detection.
Energy and Propulsion
Research into the use of hydrazine derivatives, including this compound, extends into the field of energy and propulsion, focusing on the development of less toxic and more environmentally friendly propellant options. Studies on hydrazine fuels have aimed at understanding the chemical processes occurring when propellants are released into the atmosphere, with implications for the development of dispersion models that consider the formation of toxic reaction products (Stone, 1989). This research is crucial for advancing green space propulsion technologies that minimize environmental impact.
Material Science
This compound and its derivatives play a role in material science, particularly in the modification and reduction of graphene oxide. An experimental investigation into the effects of hydrazine treatment on graphene oxide, mimicking its structure with small conjugated aromatic compounds, demonstrated that hydrazine can selectively react with certain oxygen functional groups, influencing the material's properties (Chua & Pumera, 2016). This has implications for the development of advanced materials with tailored properties for various applications.
Properties
IUPAC Name |
propan-2-yl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHLRHSOQWTNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284206 | |
| Record name | Propan-2-yl hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-30-3 | |
| Record name | 6271-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propan-2-yl hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (propan-2-yloxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


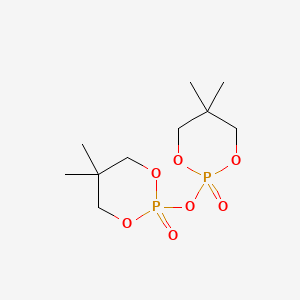

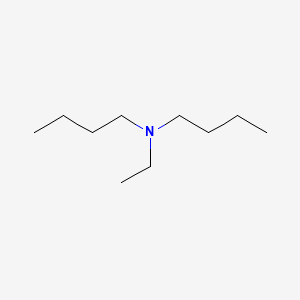
![Acetic acid, [[(1-methylethylidene)amino]oxy]-](/img/structure/B1593913.png)
![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)
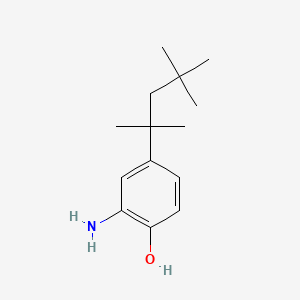

![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)
